N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC14814089
Molecular Formula: C21H13F2N3O
Molecular Weight: 361.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13F2N3O |
|---|---|
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | N-(2,6-difluorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H13F2N3O/c22-15-7-5-8-16(23)20(15)26-21(27)14-12-19(18-10-3-4-11-24-18)25-17-9-2-1-6-13(14)17/h1-12H,(H,26,27) |
| Standard InChI Key | IHECHUNKORJULE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=CC=C4F)F |
Introduction
N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound featuring a quinoline core with significant substitutions. It includes a difluorophenyl group and a pyridine moiety, contributing to its unique chemical properties. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis
The synthesis of N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. These steps may vary based on specific starting materials and desired yields. Generally, the synthesis of quinoline derivatives involves reactions such as condensation, cyclization, and substitution reactions.
Biological Activity
This compound exhibits notable biological activity, particularly in the context of anticancer research. Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and survival. The presence of fluorine substituents can enhance binding affinity to biological targets, thereby increasing the compound's efficacy as a therapeutic agent. Preliminary studies suggest that this compound may also exhibit antimicrobial properties.
Comparison with Analogues
N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide stands out due to its specific difluoro substitution pattern, which significantly influences both its chemical reactivity and biological activity compared to its analogs. For example, N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide contains a chlorine atom instead of fluorine, making it less reactive than the difluoro analog.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide | Difluorophenyl and pyridin-2-yl groups | Enhanced lipophilicity and biological activity |
| N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Chlorine atom on phenyl ring | Less reactive than difluoro analog |
| N-(2,5-difluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Fluorine atoms instead of chlorine | Potentially different biological activity |
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